1-(3,4-Dimethoxy-benzenesulfonyl)-piperidine-4-carboxylic acid ethyl ester
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Description
The compound is a derivative of benzeneacetic acid, specifically a 3,4-dimethoxy variant . It’s likely to be an organic compound with a complex structure involving a benzene ring, methoxy groups, a sulfonyl group, a piperidine ring, and a carboxylic acid ethyl ester group.
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as aryl/alkyl sulfonyl substituted derivatives of piroxicam have been synthesized and their structures elucidated through various spectroscopic procedures like 1H-NMR, 13C-NMR, MS, IR, UV and elemental analysis .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The exact structure could be determined using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. As an organic compound with multiple functional groups, it could potentially undergo a variety of reactions including substitutions, additions, and eliminations .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. For example, similar compounds like 1,4-Dimethoxybenzene have a sweet, nut-like odor, are slightly soluble in water, and have a melting point of 54 to 56 °C .Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 1-(3,4-dimethoxyphenyl)sulfonylpiperidine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO6S/c1-4-23-16(18)12-7-9-17(10-8-12)24(19,20)13-5-6-14(21-2)15(11-13)22-3/h5-6,11-12H,4,7-10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRGQSRARIWZGKW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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